1-(Benzyloxy)-2-bromocyclooctane
Description
Significance of Halogenated Cycloalkane Derivatives in Synthetic Chemistry
Halogenated cycloalkanes are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. algoreducation.comstudysmarter.co.uk The introduction of a halogen atom, such as bromine, onto a cycloalkane ring transforms the relatively inert hydrocarbon into a reactive species capable of undergoing a variety of chemical transformations. algoreducation.comstudysmarter.co.uk This enhanced reactivity makes halogenated cycloalkanes valuable precursors for the synthesis of more complex molecules. algoreducation.com
The carbon-bromine bond in a compound like 1-(Benzyloxy)-2-bromocyclooctane can be cleaved under various conditions, allowing for the introduction of a wide range of functional groups. Common reactions involving organobromides include:
Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds.
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen bromide, forming a double bond within the cyclooctane (B165968) ring and providing access to unsaturated cyclic systems.
Organometallic Reagent Formation: The bromine atom can be replaced by a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates. These reagents are powerful nucleophiles used to create new carbon-carbon bonds.
Coupling Reactions: Halogenated compounds are key substrates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex molecular frameworks.
The presence of a halogen on a cyclic structure also influences the stereochemistry of subsequent reactions, providing a handle for the stereocontrolled synthesis of complex cyclic molecules. The strategic placement of a halogen atom allows for the precise and predictable introduction of new functionalities, a critical aspect in the total synthesis of natural products and pharmaceuticals. alevelchemistry.co.uk
Contemporary Relevance of Cyclooctane-Based Scaffolds in Target Molecule Construction
The cyclooctane ring is a prominent structural motif found in a diverse array of natural products, many of which exhibit significant biological activity. researchgate.netcaltech.edu However, the synthesis of eight-membered rings is often challenging due to unfavorable entropic factors and the potential for competing side reactions. researchgate.net Despite these synthetic hurdles, the unique three-dimensional architecture of the cyclooctane scaffold makes it an attractive target for organic chemists. caltech.eduwikipedia.org
The conformational complexity of cyclooctane allows it to present appended functional groups in specific spatial arrangements, which can be crucial for binding to biological targets. wikipedia.org This has led to the development of numerous synthetic strategies aimed at the efficient and stereocontrolled construction of cyclooctane-containing molecules. researchgate.netrsc.org
The bicyclo[3.3.0]octane (diquinane) system, which is structurally related to cyclooctane, is another important scaffold found in many natural products. nih.gov The synthesis of these strained ring systems often involves intricate and elegant strategies. rsc.orgnih.gov The development of new synthetic methods to access cyclooctane and related ring systems is an active area of research, driven by the desire to synthesize novel analogs of biologically active natural products for medicinal chemistry applications. rsc.orgbenthamscience.com
The presence of a cyclooctane core in a molecule like this compound provides a foundation upon which complex and biologically relevant structures can be built. The combination of the conformationally rich cyclooctane ring with the synthetic versatility of the bromo and benzyloxy functionalities makes this compound a potentially valuable building block in the synthesis of new and intricate molecular architectures.
Table 2: Examples of Natural Products Containing a Cyclooctane Ring
| Natural Product | Source | Biological Activity (if known) |
| Taxol (Paclitaxel) | Pacific yew tree (Taxus brevifolia) | Anticancer |
| Ophiobolin A | Fungi of the Bipolaris genus | Antifungal, anticancer |
| Asteriscanolide | Marine invertebrates | Cytotoxic |
| Dactylol | Sea hare (Aplysia dactylomela) | Ichthyotoxic |
Structure
3D Structure
Properties
CAS No. |
90054-74-3 |
|---|---|
Molecular Formula |
C15H21BrO |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-bromo-2-phenylmethoxycyclooctane |
InChI |
InChI=1S/C15H21BrO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
InChI Key |
UCWUMCBFEZXQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Benzyloxy 2 Bromocyclooctane
Strategic Carbon-Oxygen (C-O) Bond Formation: Advanced Benzyl (B1604629) Ether Synthesis
The introduction of the benzyloxy group onto the cyclooctane (B165968) ring is a critical step that can be achieved through various modern etherification protocols. These methods offer different advantages in terms of mildness, selectivity, and efficiency.
Contemporary Approaches via Williamson Ether Synthesis Variants
The Williamson ether synthesis, a long-established method, involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org In the context of synthesizing 1-(benzyloxy)-2-bromocyclooctane, this would typically involve the reaction of a cyclooctene-derived halohydrin with a benzyl halide in the presence of a base. byjus.comwikipedia.orgmasterorganicchemistry.comkhanacademy.org Contemporary adaptations of this method focus on the use of strong, non-nucleophilic bases and phase-transfer catalysts to improve yields and minimize side reactions, particularly when dealing with sterically hindered or sensitive substrates. masterorganicchemistry.comkhanacademy.org The reaction is an SN2 process where the alkoxide ion performs a backside attack on the electrophilic carbon of the benzyl halide. wikipedia.org
Benzylation Protocols Employing Activated Benzyl Reagents, e.g., Benzyl Trichloroacetimidate (B1259523)
For substrates that are sensitive to the basic conditions of the traditional Williamson ether synthesis, the use of activated benzylating agents under acidic or neutral conditions provides a powerful alternative. uni-konstanz.ded-nb.info Benzyl trichloroacetimidate is a highly effective reagent for the benzylation of alcohols, including secondary alcohols, under mildly acidic conditions. uni-konstanz.ded-nb.info The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). d-nb.info This method is known for its high yields and compatibility with a wide range of functional groups. d-nb.inforsc.org The mechanism involves the protonation or silylation of the imidate, creating a highly reactive electrophilic species that is then attacked by the alcohol. d-nb.info
Utilization of Mild and Selective Benzyl Transfer Reagents, e.g., 2-Benzyloxy-1-methylpyridinium Triflate
A significant advancement in mild benzylation methodology is the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgorganic-chemistry.orgacs.org This reagent acts as a neutral organic salt that, upon gentle warming, releases an electrophilic benzyl species. beilstein-journals.org It offers an excellent alternative for the benzylation of alcohols under neutral conditions, avoiding the need for either strong acids or bases. beilstein-journals.orgacs.org This makes it particularly suitable for complex and sensitive substrates where other methods might fail. beilstein-journals.org The reaction proceeds by the transfer of the benzyl group from the pyridinium (B92312) salt to the alcohol, often mediated by a non-nucleophilic base which can also act as a scavenger. organic-chemistry.orgacs.org
Chemo- and Regioselective Etherification Procedures
The synthesis of this compound can also be approached through the chemo- and regioselective opening of a cyclooctene (B146475) oxide precursor. This strategy allows for the simultaneous introduction of the benzyloxy and a handle for the subsequent bromination step. The regioselectivity of the epoxide opening can be controlled by the choice of catalyst and reaction conditions, directing the benzyl alcohol to attack a specific carbon atom of the epoxide ring. This approach is particularly valuable for establishing the desired stereochemistry of the final product.
Controlled Carbon-Bromine (C-Br) Bond Formation: Specialized Bromination Reactions
The introduction of the bromine atom at the C-2 position of the benzyloxy-substituted cyclooctane ring requires careful control to achieve the desired stereochemistry and avoid unwanted side reactions.
Stereocontrolled Direct Halogenation of Cyclooctene Precursors
Table 1: Comparison of Benzylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Benzyl halide, Base (e.g., NaH) | Basic | Widely applicable, inexpensive reagents. byjus.comwikipedia.org | Not suitable for base-sensitive substrates, potential for elimination side reactions. wikipedia.org |
| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Mildly acidic | High yielding, good for sensitive substrates. uni-konstanz.ded-nb.inforsc.org | Requires preparation of the imidate reagent. d-nb.info |
| 2-Benzyloxy-1-methylpyridinium Triflate | 2-Benzyloxy-1-methylpyridinium triflate | Neutral, mild heating | Very mild, excellent for complex molecules. beilstein-journals.orgorganic-chemistry.orgacs.org | Reagent can be expensive. |
Stereoselective Conversion of Hydroxyl Groups to Bromine Functionalities
A crucial step in many synthetic routes towards this compound would involve the conversion of a precursor, 2-(benzyloxy)cyclooctanol, into the target bromide. The stereochemical outcome of this transformation is paramount. The conversion of a hydroxyl group into a good leaving group is a common strategy for achieving this transformation. nih.gov Standard reagents for converting alcohols to alkyl bromides include mixtures of sodium or potassium bromide with concentrated sulfuric acid, which generate hydrobromic acid in situ. libretexts.orgchemguide.co.uk Another classical approach involves the use of phosphorus halides, such as phosphorus(III) bromide (PBr₃) or a combination of red phosphorus and bromine. libretexts.orgchemguide.co.uk
Modern methods offer milder conditions and greater functional group tolerance. For instance, visible-light-activated photocatalysis using reagents like Ru(bpy)₃Cl₂ in the presence of CBr₄ and NaBr can convert primary alcohols to bromides in high yields, tolerating a wide variety of other functional groups. nih.gov The choice of reagent can significantly impact the stereochemistry of the product, proceeding through either an Sₙ1 or Sₙ2-type mechanism, leading to racemization, inversion, or retention of configuration at the carbon center. The specific conformation of the cyclooctane ring in the alcohol precursor would heavily influence the stereochemical course of the substitution.
Table 1: Reagents for Hydroxyl to Bromine Conversion
| Reagent System | Typical Conditions | Mechanism Type (Typical) | Reference |
|---|---|---|---|
| HBr (from NaBr/H₂SO₄) | Heat | Sₙ1 or Sₙ2 | libretexts.org, chemguide.co.uk |
| PBr₃ | 0 °C to reflux | Sₙ2 | libretexts.org, chemguide.co.uk |
| Red P / Br₂ | Heat under reflux | Sₙ2 | libretexts.org |
| CBr₄ / PPh₃ | Mild temperature | Appel Reaction (Sₙ2) | N/A |
| Ru(bpy)₃Cl₂ / CBr₄ / NaBr | Visible light | Radical | nih.gov |
Deaminative Bromination Strategies for Aliphatic Amines
An alternative and increasingly powerful strategy for introducing a bromine atom involves the deaminative halogenation of a primary amine. nih.govnih.gov This method is particularly valuable as it transforms a common functional group, the amine, into a halide. nih.govsemanticscholar.org Modern protocols utilize N-anomeric amides as nitrogen-deletion reagents, which can convert both aliphatic and aromatic primary amines into their corresponding bromides under mild conditions. nih.govnih.govresearchgate.net
The mechanism is proposed to proceed through the formation of a 1,1-diazene intermediate. nih.gov This intermediate undergoes thermal homolytic extrusion of N₂ to generate a geminate radical pair, which then recombines within a solvent cage to form the alkyl bromide. nih.gov This radical-based mechanism avoids the formation of carbocation intermediates that could lead to undesired rearrangements, a common issue in large ring systems. For the synthesis of this compound, this would involve the deaminative bromination of a 2-(benzyloxy)cyclooctan-1-amine precursor. The reaction is noted for its robustness and tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov
Table 2: Conditions for Deaminative Bromination of a Primary Amine
| Reagent System | Halogen Source | Solvent | Key Features | Reference |
|---|---|---|---|---|
| N-anomeric amide | CCl₃Br | Acetonitrile | Mild conditions, good for secondary bromides | nih.gov, researchgate.net |
| N-anomeric amide | CBr₄ | Acetonitrile | Effective, but CCl₃Br can be easier to remove | nih.gov, researchgate.net |
| N-anomeric amide | NBS | Acetonitrile | Trivial reactivity observed in some cases | nih.gov |
Design and Functionalization of the Cyclooctane Ring System
The eight-membered ring of cyclooctane presents significant synthetic hurdles due to its large number of low-energy conformations and the potential for transannular reactions.
Cyclooctene Ring Formation and Selective Functionalization
Cyclooctene serves as a versatile starting material for the synthesis of functionalized cyclooctanes. wikipedia.org It is the smallest cycloalkene that can exist as stable cis and trans isomers. wikipedia.org trans-Cyclooctenes, in particular, are highly reactive due to their twisted double bond and can be synthesized via photochemical isomerization of the more stable cis-isomer. acs.orgnih.gov Scalable procedures for this photoisomerization have been developed, which involve continuously pumping the reaction mixture through a column of silver nitrate-impregnated silica (B1680970) gel to selectively retain the trans-isomer. acs.orgnih.gov
Once formed, the double bond of cyclooctene can be selectively functionalized. For example, electrophilic addition of bromine (Br₂) proceeds via a cyclic bromonium ion intermediate. youtube.comyoutube.comyoutube.com The subsequent nucleophilic attack by the bromide ion occurs with anti-stereochemistry, leading to a trans-1,2-dibromocyclooctane. youtube.comyoutube.com This dibromide could then be selectively substituted, for instance, by a benzyl oxide nucleophile, to install the required functionalities, although controlling regioselectivity in such a step would be a challenge.
Stereoselective Introduction of Functional Groups onto Cyclooctane Scaffolds
Achieving stereocontrol on a flexible eight-membered ring requires carefully designed strategies. The stereochemistry of reactions is often dictated by the conformation of the ring and the nature of the intermediates. As mentioned, the bromination of an alkene proceeds with anti-addition, which provides a reliable way to establish the relative stereochemistry of the two new stereocenters. youtube.comyoutube.com
If starting from a chiral, functionalized cyclooctane scaffold, the existing stereocenter(s) can direct the stereochemical outcome of subsequent reactions. For example, the epoxidation of a chiral cyclooctenol followed by ring-opening of the epoxide with a bromide source can lead to the formation of a bromohydrin with a specific, predictable stereochemistry. The benzyloxy group could be introduced either before or after the key stereochemistry-defining steps. The development of diastereoselective multicomponent reactions is also a powerful tool for constructing highly functionalized and stereochemically complex cyclic scaffolds. nih.gov
Strategies for Remote Functionalization of Cyclooctanes
A major challenge in synthetic chemistry is the selective functionalization of C-H bonds at positions remote from existing functional groups. nih.gov Recent advances have enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, including cyclooctane, using palladium catalysis with specialized ligands. nih.gov This demonstrates that it is possible to overcome the strain associated with transannular C-H palladation in medium-sized rings. nih.govresearchgate.net
Another powerful strategy is intramolecular hydrogen atom transfer (HAT). nih.gov This radical-mediated approach allows for the functionalization of remote C-H bonds. For a cyclooctane derivative, a directing group could be used to position a radical-generating species in proximity to a specific remote C-H bond, initiating a sequence that installs a new functional group. For example, a suitably placed alcohol could be converted into a radical that abstracts a hydrogen atom from a remote carbon, which is then trapped by a halogenating agent. These methods open up new retrosynthetic possibilities for accessing complex substitution patterns on the cyclooctane ring that are not achievable through classical functional group manipulations. nih.govrsc.org
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, each with distinct advantages.
Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, followed by their assembly in a late-stage coupling reaction. For this target, a plausible convergent route would involve the synthesis of an activated cyclooctane precursor, such as cyclooctene oxide, and its reaction with a benzyl alkoxide nucleophile. This would yield 2-(benzyloxy)cyclooctanol. The final step would then be the stereoselective conversion of the hydroxyl group to a bromide, as discussed in section 2.2.2. This approach allows for the independent optimization of the synthesis of each fragment.
Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. Starting from cyclooctene, one could perform a bromination to yield trans-1,2-dibromocyclooctane. This intermediate could then be subjected to nucleophilic substitution with benzyl alcohol under various conditions to potentially access different isomers of the target molecule. Alternatively, starting from cyclooctene oxide, ring-opening with different nucleophiles (e.g., benzyl oxide or bromide) would create two different functionalized intermediates, which could then be converted to the final product. This approach is highly efficient for exploring structure-activity relationships if different analogues of the target compound are desired.
Sequential Functional Group Interconversions Towards the Target Compound
A logical and common strategy for the synthesis of this compound involves a stepwise approach, introducing the functional groups one after the other. A plausible retrosynthetic analysis suggests that the target compound can be prepared from a more readily available precursor such as cyclooctene or cyclooctanol.
One potential forward synthesis begins with the epoxidation of cyclooctene to form cyclooctene oxide. This epoxide is a key intermediate as it allows for the regioselective introduction of two different functional groups. The epoxide ring can be opened by a nucleophile, in this case, the benzyloxy group from benzyl alcohol. This reaction is typically catalyzed by an acid or a base. Acid-catalyzed ring-opening would likely lead to a mixture of regioisomers, while a base-catalyzed approach, using sodium benzoxide (prepared from benzyl alcohol and a strong base like sodium hydride), would favor the attack of the alkoxide at the less sterically hindered carbon of the epoxide, yielding 2-(benzyloxy)cyclooctan-1-ol.
The subsequent step involves the conversion of the hydroxyl group in 2-(benzyloxy)cyclooctan-1-ol to a bromide. This transformation is a standard functional group interconversion in organic synthesis. A variety of reagents can be employed for this purpose, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative and often milder method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the corresponding bromide with inversion of stereochemistry.
An alternative two-step sequence could also commence from cyclooctene. The first step would be a bromohydrin formation by reacting cyclooctene with N-bromosuccinimide in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to yield 2-bromocyclooctan-1-ol (B15272259). The subsequent step is a Williamson ether synthesis, where the hydroxyl group of the bromohydrin is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then reacts with benzyl bromide to introduce the benzyloxy group, yielding the final product, this compound.
Multicomponent Reaction Approaches (if applicable)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. scilit.combeilstein-journals.org While a specific multicomponent reaction for the direct synthesis of this compound is not described in the literature, one can conceptualize a hypothetical MCR based on known reactivity.
For instance, a three-component reaction could theoretically involve cyclooctene, a bromine source, and benzyl alcohol. Such a reaction would need to be carefully orchestrated by a suitable catalyst, likely a transition metal complex, that could coordinate to the alkene, facilitate the addition of both the bromine and the benzyloxy group in a controlled manner. This remains a theoretical proposition and would require significant research and development to realize. The development of new MCRs is a continuing area of interest in organic synthesis, and the design of a process for vicinal difunctionalization of an alkene with a bromine and an ether linkage in one pot represents a challenging but potentially rewarding synthetic goal. beilstein-journals.orgnih.gov
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield of the desired product and minimize the formation of impurities. For the proposed sequential synthesis of this compound, each step would require careful optimization.
In the Williamson ether synthesis step, for example, the choice of base, solvent, and temperature can have a significant impact on the reaction outcome. A strong, non-nucleophilic base is preferred to avoid side reactions. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. The temperature is also a crucial parameter that needs to be controlled to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.
The table below illustrates a hypothetical optimization of the Williamson ether synthesis for the formation of this compound from 2-bromocyclooctan-1-ol and benzyl bromide.
Table 1: Hypothetical Optimization of Williamson Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | 65 |
| 2 | KH | DMF | 25 | 8 | 72 |
| 3 | NaH | DMF | 0 to 25 | 10 | 78 |
| 4 | KH | THF | 0 to 25 | 10 | 75 |
| 5 | NaH | DMF | 40 | 6 | 70 (with side products) |
For the conversion of the hydroxyl group to a bromide, the choice of brominating agent and reaction conditions is also important. For instance, the use of milder reagents like those in the Appel reaction can often lead to higher yields and cleaner reactions compared to harsher reagents like PBr₃.
Furthermore, the use of modern techniques such as microwave-assisted synthesis could also be explored to optimize the reaction conditions. researchgate.net Microwave irradiation can often lead to significantly reduced reaction times and improved yields by providing rapid and uniform heating. researchgate.net
Purification of the final product, likely through column chromatography, would also be a critical step to ensure the isolation of this compound in high purity. The choice of eluent for chromatography would need to be optimized to achieve good separation from any unreacted starting materials or byproducts.
Advanced Stereochemical Principles and Applications in 1 Benzyloxy 2 Bromocyclooctane Synthesis
Diastereoselective Control in Cyclooctane (B165968) Ring Functionalization
The synthesis of 1-(Benzyloxy)-2-bromocyclooctane from cyclooctene (B146475) is fundamentally an addition reaction across the double bond, where a bromine atom and a benzyloxy group are installed on adjacent carbons. The relative stereochemistry of these two new stereocenters—whether they are on the same side (syn-addition) or opposite sides (anti-addition) of the ring—is dictated by the reaction mechanism.
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. In the case of cyclooctene, the bromine atom adds to the double bond to form this three-membered ring intermediate. This intermediate blocks one face of the original double bond. The nucleophile, in this case, benzyl (B1604629) alcohol, must then attack from the opposite face. libretexts.org This mechanistic pathway inherently leads to anti-addition, resulting in the formation of the trans diastereomer of this compound as the major product.
Table 1: Mechanistic Control of Diastereoselectivity in Bromoetherification
| Step | Description | Stereochemical Consequence | Resulting Isomer |
|---|---|---|---|
| 1. Electrophilic Attack | Bromine adds to the cyclooctene double bond. | Forms a bridged bromonium ion intermediate. | - |
Enantioselective Synthesis Strategies
While the mechanism of bromoetherification controls the relative stereochemistry (trans), producing a racemic mixture of (1R,2R)- and (1S,2S)-1-(benzyloxy)-2-bromocyclooctane (assuming a trans relationship relative to the substituents themselves), enantioselective strategies are required to synthesize a single enantiomer. This is achieved by using chiral influences to favor the formation of one enantiomer over the other.
Implementation of Chiral Auxiliaries for Stereocenter Induction
A chiral auxiliary is an optically active group that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter(s) have been set, the auxiliary is removed. youtube.com
In the context of this compound synthesis, a chiral auxiliary could theoretically be attached to the cyclooctene ring. This chiral moiety would sterically hinder one face of the double bond more than the other, directing the attack of the bromine electrophile to the more accessible face. This facial bias would lead to the preferential formation of one enantiomer of the bromonium ion, which upon attack by benzyl alcohol, would yield an enantioenriched product. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary, and modern catalytic methods are often more efficient. youtube.comnih.gov
Catalytic Asymmetric Induction in C-O and C-Br Bond Formation
Catalytic asymmetric halofunctionalization is a powerful and modern approach for the enantioselective synthesis of molecules like this compound. nih.govresearchgate.net This strategy employs a substoichiometric amount of a chiral catalyst to generate a chiral electrophilic halogenating species or to control the environment around the substrate during the key bond-forming step.
The general approach involves the reaction of an achiral bromine source, such as N-bromosuccinimide (NBS), with a chiral catalyst. The catalyst, often a chiral Lewis base (e.g., a quinine-derived amine) or a chiral Brønsted acid, forms a complex with the bromine source, creating a chiral electrophilic bromine reagent. kyoto-u.ac.jprsc.orgnih.gov This chiral reagent then reacts with cyclooctene, and the chiral environment of the catalyst directs the addition to one of the two prochiral faces of the double bond. This enantioselective bromonium ion formation is the key to establishing the absolute stereochemistry. The subsequent anti-attack by benzyl alcohol proceeds as before but now leads to a single, desired enantiomer of the product.
Table 2: Comparison of Enantioselective Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is covalently bonded to the substrate to direct the reaction. nih.gov | High diastereoselectivity, reliable. | Requires extra steps for attachment/removal, stoichiometric use of the chiral source. |
Control of Relative and Absolute Stereochemistry in Multi-Stereocenter Systems
The synthesis of this compound involves the creation of two contiguous stereocenters (at C1 and C2). Successful stereocontrol requires managing both the relative and absolute configuration.
Relative Stereochemistry (Diastereoselectivity): As established, this is primarily controlled by the reaction mechanism. The formation of a bridged bromonium ion intermediate dictates an anti-addition pathway, leading selectively to the trans diastereomer. libretexts.org
Absolute Stereochemistry (Enantioselectivity): This is determined by the chiral influence used. In a catalytic asymmetric reaction, the choice of catalyst enantiomer dictates which face of the alkene is attacked. For example, using an (R)-configured catalyst might lead to the (1R,2R)-product, while the (S)-configured catalyst would produce the (1S,2S)-product. youtube.com
Therefore, by selecting a reaction that proceeds with high intrinsic diastereoselectivity (bromoetherification) and employing a suitable chiral catalyst, a specific one of the four possible stereoisomers can be synthesized with high purity.
Conformational Dynamics of the Cyclooctane Ring and Stereochemical Outcome
The eight-membered cyclooctane ring is significantly more flexible and conformationally complex than its smaller cyclohexane (B81311) counterpart. bharatpublication.com The parent cyclooctane has multiple low-energy conformations, with the boat-chair form being the most stable. bharatpublication.com The introduction of a double bond in cis-cyclooctene reduces this complexity but results in a rigid, non-planar structure. bharatpublication.com
This defined conformation has a profound impact on the stereochemical outcome of addition reactions. The geometry of cis-cyclooctene creates two distinct faces: an open, more accessible "peripheral" face and a more crowded "internal" face, which is shielded by the rest of the carbon ring. Reagents, particularly bulky electrophiles, will preferentially approach from the less hindered peripheral face. bharatpublication.com This inherent facial bias is a powerful element of stereocontrol, as it pre-organizes the substrate for diastereoselective attack even before the influence of a catalyst is considered. The success of any enantioselective catalyst relies on its ability to either enhance this natural preference or to overcome it to direct the reaction to the usually less favored face.
Methodologies for Stereochemical Assignment and Purity Determination
Once the synthesis is complete, it is crucial to unambiguously determine the stereochemistry and measure the enantiomeric purity of the product.
Stereochemical Assignment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the relative stereochemistry (cis vs. trans). The coupling constant (³J_HH) between the protons on C1 and C2 is dependent on the dihedral angle between them. In cycloalkane systems, a large coupling constant is typically observed for protons in a trans-diaxial arrangement, whereas smaller values are seen for cis or equatorial-axial relationships. nih.gov To determine the absolute configuration, chiral derivatizing agents or chiral shift reagents can be added to the NMR sample, which cause the signals for the two enantiomers to appear at different chemical shifts. openochem.org
X-ray Crystallography: This is the most definitive method for assigning both relative and absolute stereochemistry. researchgate.net If a single crystal of the compound can be grown, X-ray diffraction analysis provides a precise three-dimensional structure of the molecule, leaving no ambiguity about the spatial arrangement of its atoms. nih.govrsc.org
Purity Determination:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov The technique involves passing the sample through a column packed with a chiral stationary phase (CSP). youtube.comsigmaaldrich.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. The ratio of the areas of the resulting two peaks directly corresponds to the ratio of the enantiomers in the mixture. openochem.orgnih.gov
Table 3: Analytical Methods for Stereochemical Analysis
| Method | Information Provided | Principle |
|---|---|---|
| NMR Spectroscopy | Relative stereochemistry (from coupling constants); Absolute stereochemistry (with chiral additives). nih.govopenochem.org | Measures nuclear spin transitions in a magnetic field. |
| X-ray Crystallography | Definitive relative and absolute stereochemistry. researchgate.netnih.gov | Diffraction of X-rays by a single crystal lattice. |
| Chiral HPLC | Enantiomeric excess (purity). nih.govyoutube.com | Differential interaction of enantiomers with a chiral stationary phase. |
| Circular Dichroism (CD) | Absolute configuration (by comparison to standards or calculations). nih.gov | Measures the differential absorption of circularly polarized light. |
Mechanistic Organic Chemistry and Reactivity of 1 Benzyloxy 2 Bromocyclooctane
Nuance of Nucleophilic Substitution Reactions
Nucleophilic substitution at the secondary brominated carbon of 1-(benzyloxy)-2-bromocyclooctane can, in principle, proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Investigation of S_N1 and S_N2 Reaction Pathways at the Brominated Carbon
The S_N2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, proceeding through a single, concerted transition state. This mechanism leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com For this compound, the bulky benzyloxy group on the adjacent carbon (C-1) presents significant steric hindrance to the approaching nucleophile, which can slow down the rate of an S_N2 reaction. masterorganicchemistry.com Strong, unhindered nucleophiles and polar aprotic solvents favor the S_N2 mechanism. masterorganicchemistry.com
The S_N1 pathway, conversely, involves a two-step mechanism initiated by the departure of the bromide leaving group to form a secondary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. youtube.com The stability of the carbocation is a key factor; in this case, the secondary carbocation is somewhat destabilized by the electron-withdrawing inductive effect of the adjacent ether oxygen. However, polar protic solvents can stabilize the carbocation intermediate and the leaving group, thereby favoring the S_N1 pathway. masterorganicchemistry.com Given the secondary nature of the substrate, a competition between S_N1 and S_N2 pathways is expected, with the outcome being sensitive to the specific reaction conditions. masterorganicchemistry.commasterorganicchemistry.com
| Reaction Pathway | Key Features | Favored by |
| S_N2 | Concerted, single-step mechanism; Inversion of stereochemistry | Strong, unhindered nucleophiles; Polar aprotic solvents |
| S_N1 | Stepwise mechanism via carbocation; Racemization | Weak nucleophiles/solvents; Polar protic solvents |
Stereochemical Implications and Conformational Effects on Substitution
The stereochemical outcome of substitution reactions on this compound is intricately linked to the conformational preferences of the cyclooctane (B165968) ring. Unlike the more rigid cyclohexane (B81311) ring, cyclooctane can adopt several conformations, such as the boat-chair and crown, with relatively low energy barriers for interconversion. libretexts.org This flexibility means that the bromine and benzyloxy substituents can occupy various relative positions, influencing the accessibility of the C-Br bond to nucleophilic attack.
For an S_N2 reaction, the requirement for a backside attack necessitates that the nucleophile approach the carbon atom from the side opposite to the carbon-bromine bond. youtube.com The conformational dynamics of the cyclooctane ring will determine the steric environment around this trajectory. Conformations that place the bulky benzyloxy group in a position that shields the backside of the C-Br bond will disfavor the S_N2 mechanism.
In an S_N1 reaction, the initially formed planar carbocation can be approached by the nucleophile from either the top or bottom face. However, the adjacent benzyloxy group can influence the trajectory of the incoming nucleophile, potentially leading to a slight preference for one stereoisomer over the other, resulting in an unequal mixture of enantiomers rather than a perfect racemic mixture.
Detailed Studies of Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions to form alkenes. Similar to substitution, these reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. masterorganicchemistry.com
E1 and E2 Mechanistic Pathways for Alkene Formation
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the bromine-bearing carbon (a β-hydrogen), while simultaneously the C-Br bond breaks and a double bond forms. wikipedia.org This pathway requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.org Strong, bulky bases tend to favor E2 elimination. masterorganicchemistry.com
The E1 mechanism proceeds in two steps, starting with the formation of a carbocation intermediate, identical to the S_N1 pathway. libretexts.org In a subsequent step, a weak base removes a β-hydrogen to form the alkene. libretexts.org E1 reactions often compete with S_N1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. masterorganicchemistry.com
| Reaction Pathway | Key Features | Favored by |
| E2 | Concerted, single-step mechanism; Requires anti-periplanar geometry | Strong, sterically hindered bases |
| E1 | Stepwise mechanism via carbocation; Competes with S_N1 | Weak bases; High temperatures |
Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity of Elimination
Elimination of HBr from this compound can potentially yield two constitutional isomers: 1-(benzyloxy)cyclooctene and 8-(benzyloxy)cyclooctene. The distribution of these products is governed by the principle of regioselectivity.
Saytzeff's rule predicts that the more substituted (and generally more thermodynamically stable) alkene will be the major product. differencebetween.com In this case, formation of 1-(benzyloxy)cyclooctene would be the Saytzeff product. This outcome is common in E1 reactions and E2 reactions with small, strong bases. youtube.com
Hofmann's rule , conversely, predicts the formation of the less substituted alkene as the major product. wikipedia.org This is often observed in E2 reactions involving sterically bulky bases or poor leaving groups. masterorganicchemistry.comlibretexts.org The base preferentially abstracts the more sterically accessible proton. For this compound, the protons on the carbon further from the benzyloxy group may be more accessible, leading to 8-(benzyloxy)cyclooctene as the Hofmann product. The bulky benzyloxy group can sterically hinder the base's approach to the proton required for Saytzeff elimination, thus favoring the Hofmann product. masterorganicchemistry.com
The stereoselectivity of the E2 reaction is also crucial. The requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms means that the conformational flexibility of the cyclooctane ring will dictate which protons can be removed and, consequently, the geometry of the resulting double bond.
Organometallic Transformations and Cross-Coupling Reactions
The bromine atom in this compound serves as a handle for various organometallic transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Alkyl bromides can participate in a range of cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which typically involve a palladium or nickel catalyst. youtube.comnih.gov The general mechanism involves the oxidative addition of the alkyl bromide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
For example, a Suzuki coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of 1-(benzyloxy)-2-arylcyclooctane. The choice of ligands on the metal catalyst is crucial for the success of cross-coupling reactions with alkyl bromides, as they can be prone to side reactions like β-hydride elimination.
Computational and Advanced Spectroscopic Characterization Relevant to 1 Benzyloxy 2 Bromocyclooctane
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods are indispensable for building a foundational understanding of a molecule's intrinsic properties. For 1-(benzyloxy)-2-bromocyclooctane, these investigations would focus on its complex structure, which features a flexible eight-membered ring, a bulky benzyloxy substituent, and a reactive bromine atom.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and bonding characteristics of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used to perform geometry optimization and calculate electronic properties. aun.edu.eg
Such calculations for the optimized ground-state geometry of the molecule would yield critical data on bond lengths, bond angles, and dihedral angles. This information helps in understanding the steric and electronic effects of the substituents on the cyclooctane (B165968) ring. For instance, the calculations would quantify the precise lengths of the C-Br and C-O bonds and predict how the bulky benzyloxy group influences the geometry of the cyclooctane ring.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals indicate the molecule's kinetic stability and sites of reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Mulliken charge analysis can also be performed to understand the charge distribution across the molecule, identifying electrophilic and nucleophilic centers. frontiersin.org
Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for this compound Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation.
| Parameter | Calculated Value |
|---|---|
| C-Br Bond Length | 1.98 Å |
| C-O Bond Length | 1.43 Å |
| C-C-Br Bond Angle | 110.5° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Mulliken Charge on Br | -0.15 e |
| Mulliken Charge on O | -0.55 e |
The cyclooctane ring is known for its conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of this compound. nih.govwiley.com By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them. nih.gov
An MD simulation would typically involve placing the molecule in a simulated solvent box and heating the system to a desired temperature. The trajectory of the simulation, often run for hundreds of nanoseconds, reveals how the molecule folds and flexes. frontiersin.org Analysis of this trajectory can identify dominant conformations, such as the boat-chair, crown, and boat-boat forms of the cyclooctane ring, and assess their relative populations. This analysis provides a dynamic picture of the molecule that complements the static view from quantum calculations. wiley.com
Table 2: Hypothetical Relative Energies of this compound Conformers from MD Simulations Note: Energies are relative to the most stable conformer (Boat-Chair).
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Boat-Chair (BC) | 0.00 | 75% |
| Twist-Boat-Chair (TBC) | 1.10 | 15% |
| Crown (C) | 2.50 | 5% |
| Boat-Boat (BB) | 3.80 | <5% |
Computational modeling is crucial for investigating potential reaction pathways for this compound, such as nucleophilic substitution at the C-Br bond or elimination reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates.
For example, to model an SN2 reaction with a nucleophile (e.g., hydroxide), computational methods can be used to locate the transition state structure and calculate its activation energy. This provides a quantitative measure of the reaction's feasibility. Similarly, for an E2 elimination reaction, the transition state involving the base, the abstracted proton, and the leaving bromide can be modeled. Comparing the activation energies for competing pathways (e.g., SN2 vs. E2) allows for predictions about reaction outcomes under different conditions.
Computational chemistry provides a powerful means of predicting spectroscopic data, which can then be compared with experimental results for structural validation. aun.edu.eg DFT calculations can be used to compute NMR chemical shifts (using methods like GIAO) and IR vibrational frequencies.
Predicted ¹H and ¹³C NMR chemical shifts help in the assignment of complex experimental spectra, especially for a molecule with many similar protons and carbons in the cyclooctane ring. Likewise, calculated IR frequencies, when appropriately scaled to account for systematic errors in the theoretical method, can be matched to experimental IR spectra to confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-Br bond.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This data is hypothetical and for illustrative purposes.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR: H-C-Br (δ, ppm) | 4.35 | 4.28 |
| ¹³C NMR: C-Br (δ, ppm) | 62.1 | 60.5 |
| IR Frequency: C-O Stretch (cm⁻¹) | 1105 | 1098 |
| IR Frequency: C-Br Stretch (cm⁻¹) | 680 | 672 |
Advanced Spectroscopic Techniques for Mechanistic Studies and Reaction Monitoring
While computational methods provide theoretical predictions, advanced spectroscopic techniques offer real-time experimental data on reaction dynamics.
In-situ (in the reaction mixture) monitoring techniques are vital for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. nih.govkorea.ac.kr Both Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for real-time monitoring of reactions involving this compound. mt.comresearchgate.net
For example, in a substitution reaction where the bromine atom is replaced, an in-situ FTIR probe could track the disappearance of the characteristic C-Br vibrational band (typically 600-700 cm⁻¹) while simultaneously monitoring the appearance of a new band corresponding to the bond formed with the incoming nucleophile. mt.com This allows for the continuous measurement of reactant consumption and product formation, yielding precise kinetic data.
Similarly, in-situ NMR spectroscopy can provide detailed mechanistic insights by monitoring changes in the chemical shifts of specific protons or carbons over the course of a reaction. researchgate.net For instance, the signal for the proton attached to the carbon bearing the bromine (H-C-Br) would be a clear marker to follow. Its disappearance and the emergence of a new signal at a different chemical shift would signify the progress of the reaction, allowing for the determination of reaction rates and the detection of any short-lived intermediates.
Elucidation of Transient Intermediates and Reaction Pathways
No published research data is available for this section.
Strategic Synthetic Applications of 1 Benzyloxy 2 Bromocyclooctane As a Chemical Building Block
Its Pivotal Role as a Key Synthetic Intermediate in Natural Product Synthesis
There is no specific information available in scientific literature detailing the use of 1-(Benzyloxy)-2-bromocyclooctane as a key synthetic intermediate in the total synthesis of any known natural product. The cyclooctane (B165968) ring is a structural feature in a variety of natural products, and functionalized derivatives are often employed as building blocks. However, the role of this specific bromoether has not been documented in this context.
Utilization in Diverse Carbon-Carbon Bond-Forming Reactions
Detailed studies on the participation of this compound in various carbon-carbon bond-forming reactions have not been reported. In principle, as an alkyl bromide, it could potentially undergo reactions such as Grignard formation followed by alkylation, or participate in cross-coupling reactions. However, no specific examples or optimized reaction conditions for this substrate are available in the literature.
Precursor for Stereodefined Cyclooctane Derivatives with Varied Functionalities
The potential of this compound as a precursor for stereodefined cyclooctane derivatives is conceptually plausible. The bromine and benzyloxy groups offer handles for further chemical manipulation. For instance, nucleophilic substitution of the bromide or elimination reactions could be envisioned to introduce new functionalities. Nevertheless, there are no published studies that demonstrate these transformations or explore the stereochemical outcomes for this specific compound.
Application in the Enantioselective Synthesis of Chiral Compounds and Analogs
The application of this compound in the enantioselective synthesis of chiral compounds and their analogs has not been described in the available scientific literature. While chiral cyclooctane derivatives are of interest in medicinal chemistry and materials science, the use of this particular racemic compound as a starting material in enantioselective processes has not been explored or documented.
Design and Chemical Synthesis of Analogs for Structure-Activity Relationship Studies in Chemical Biology
There is no information available regarding the design and chemical synthesis of analogs of this compound for the purpose of structure-activity relationship (SAR) studies in the field of chemical biology. Such studies would require a known biological target or activity, which has not been reported for this compound.
Q & A
Q. What are the common synthetic routes for 1-(Benzyloxy)-2-bromocyclooctane, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-electrophile coupling or nucleophilic substitution. For example, Pd-catalyzed coupling of 2-iodoanisole derivatives with alkyl halides can introduce the benzyloxy and bromo groups (see optimization tables for ligand and solvent effects in ). Nucleophilic displacement of hydroxyl groups with bromine sources (e.g., PBr₃ or HBr) under controlled temperatures (40–85°C) is another route, requiring inert atmospheres to prevent oxidation .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, LCMS for molecular weight verification (e.g., m/z = 307.2 [M+H]+ as in ), and single-crystal X-ray diffraction for absolute configuration determination (as demonstrated for structurally similar bromo-benzyloxy compounds in ). Purity is assessed via HPLC with >95% threshold .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The bromine substituent increases susceptibility to light-induced degradation. Store in amber glass under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group may occur. Stability tests under varying pH and temperature conditions are recommended, referencing protocols for bromocyclohexane derivatives () .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?
- Methodological Answer : Steric hindrance from the cyclooctane ring favors elimination (e.g., HBr loss) under high temperatures or polar aprotic solvents. To suppress this, use bulky bases (e.g., KOtBu) in non-polar solvents (toluene) and monitor reaction progress via GC-MS. Contrast with bicyclo[2.2.2]octane bromination data (), where extended heating (18 hr) was required for clean substitution .
Q. What computational tools predict the reactivity and regioselectivity of functionalization reactions involving this compound?
- Methodological Answer : Leverage PISTACHIO and REAXYS databases for predictive modeling of bond dissociation energies and transition states. Density Functional Theory (DFT) can simulate bromine’s electrophilic behavior in cross-coupling reactions, aligning with Pd-catalyzed mechanisms in .
Q. How can researchers resolve contradictions in reported yields for similar bromo-benzyloxy compounds?
- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) or solvent polarity. Systematic screening using Design of Experiments (DoE) is advised. For example, achieved optimized yields by testing 10+ ligand/solvent combinations, while emphasized stoichiometric control of boronic acid reagents .
Q. What strategies enable selective functionalization of the benzyloxy group without cleaving the bromine substituent?
- Methodological Answer : Use hydrogenolysis (H₂/Pd-C) under mild pressure (1–3 atm) to remove benzyl protecting groups while retaining C-Br bonds. Alternatively, employ oxidative cleavage (e.g., ozonolysis) for ketone formation, as shown in for analogous structures. Monitor selectivity via in-situ IR spectroscopy .
Q. How can mechanistic studies (e.g., isotopic labeling) elucidate the role of the cyclooctane ring in reaction dynamics?
- Methodological Answer : Introduce deuterium at the cyclooctane C-H positions to track kinetic isotope effects (KIE) in substitution reactions. Compare with bicyclo[2.2.2]octane systems (), where ring strain accelerates reactivity. Use ²H/¹³C-labeled substrates in NMR studies to map steric and electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
